7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride
Description
Chemical Structure: The compound features a pyrido[2,3-b]pyrazinone core with a bromine substituent at position 7 and a hydrochloride salt form. Its molecular formula is C₇H₇BrClN₃O, with a molecular weight of 264.51 g/mol . Applications: Primarily used in synthesizing heterocyclic compounds with antibacterial properties .
Properties
IUPAC Name |
7-bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O.ClH/c8-4-1-5-7(9-2-4)10-3-6(12)11-5;/h1-2H,3H2,(H,9,10)(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCQBSLKINSPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=CC(=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride typically involves multiple steps, starting with the construction of the pyrido[2,3-b]pyrazin-2-one core. One common approach is the cyclization of appropriate precursors under acidic conditions. The bromination step is usually carried out using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Anti-Cancer Applications
Recent studies have highlighted the compound's potential as an anti-cancer agent. It has been shown to induce apoptosis in various cancer cell lines, including chronic myeloid leukemia K562 cells. The mechanism involves the modulation of apoptotic pathways, specifically targeting proteins such as Bax and Bcl2.
Key Findings :
- IC50 Value : 25 μM after 72 hours of treatment.
- Morphological Changes : Induction of apoptosis confirmed via fluorescence microscopy.
- Gene Expression Changes :
Anti-Inflammatory Properties
The compound also exhibits notable anti-inflammatory effects. Research on related pyrazine derivatives indicates that they can significantly reduce inflammation in animal models, comparable to established anti-inflammatory drugs.
Study Insights :
- Utilized the carrageenan-induced paw edema model.
- Demonstrated efficacy similar to indomethacin, a common anti-inflammatory medication .
Structure-Activity Relationship (SAR)
The presence of bromine at the 7-position is crucial for enhancing biological activity. Variations in other positions can lead to different potencies against various biological targets. This insight is valuable for designing new derivatives with improved efficacy .
Case Study 1: Apoptosis Induction in K562 Cells
A focused study on the effects of pyrazine derivatives demonstrated that treatment with 7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one led to significant apoptosis through intrinsic pathways. The research reported increased sub-G1 populations indicative of apoptotic cells and cell cycle arrest .
Case Study 2: Efficacy Against Inflammation
Another investigation assessed various synthesized derivatives for their ability to inhibit inflammation in vivo. The study revealed that specific modifications enhanced efficacy against carrageenan-induced edema, suggesting a promising therapeutic avenue for inflammatory diseases .
Mechanism of Action
The mechanism by which 7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity, allowing it to bind to various receptors and enzymes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of the target compound with structurally related analogs:
Key Observations
a) Substituent Effects on Activity :
- Hydrochloride Salt : The salt form of the target compound likely improves aqueous solubility compared to neutral analogs (e.g., tert-butyl derivatives in ), enhancing bioavailability for antibacterial applications .
Biological Activity
7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. This compound has garnered attention due to its unique structural features and biological activities, particularly in the context of drug development for various diseases. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C7H6BrN3O
- Molecular Weight : 228.05 g/mol
- CAS Number : 709652-84-6
The compound features a fused bicyclic structure that includes both pyridine and pyrazine moieties, with a bromine atom at the 7-position influencing its reactivity and biological properties .
Antiviral Properties
Research indicates that compounds similar to 7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one exhibit antiviral activity, particularly against HIV-1. For instance, studies have shown that derivatives of pyridine-containing compounds can inhibit viral replication effectively. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions can enhance antiviral potency .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study demonstrated that certain derivatives showed significant cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting HIV integrase, a critical enzyme for viral replication. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing its function .
Synthesis Methods
The synthesis of 7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one can be achieved through several methods:
- Starting Materials : The synthesis typically begins with 5-bromo-pyridine derivatives.
- Reagents : Glyoxilic acid and sodium tris(acetoxy)borohydride are commonly used in the reaction.
- Conditions : The reactions are often conducted in methanol or dimethoxyethane at elevated temperatures for optimal yield.
The following table summarizes different synthetic routes:
| Synthesis Method | Key Reagents | Reaction Conditions | Yield |
|---|---|---|---|
| Method A | 5-bromo-pyridine, Glyoxilic acid | Methanol, 62 h | High |
| Method B | Sodium tris(acetoxy)borohydride | 60°C in dimethoxyethane | Moderate |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antiviral Study : A recent investigation reported that a derivative of this compound exhibited an IC50 value in the low micromolar range against HIV-1, indicating strong antiviral activity .
- Cytotoxicity Assay : In vitro assays demonstrated that compounds related to 7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one induced apoptosis in cancer cell lines with an IC50 value ranging from 10 to 20 µM .
Q & A
Q. Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes cyclization |
| Catalyst | HCl (1.2 eq) | Prevents hydrolysis |
| Reaction Time | 12–18 hours | Balances completion vs. degradation |
How should researchers address discrepancies in reported melting points (e.g., 116–119°C vs. 175–176°C) for structurally similar analogs?
Answer:
Discrepancies may arise from polymorphic forms or hydration states. To resolve:
- Structural confirmation : Use single-crystal X-ray diffraction to verify the core structure and hydrogen bonding patterns .
- Thermogravimetric analysis (TGA) : Determine if water or solvent molecules contribute to melting point variations .
- Comparative NMR : Analyze H and C NMR shifts to identify isomerism (e.g., oxazine vs. pyrazine ring orientation) .
Which analytical techniques are most reliable for confirming the identity of this compound?
Answer:
- NMR spectroscopy : Key peaks include aromatic protons (δ 7.8–8.2 ppm) and dihydropyrazine NH signals (δ 5.1–5.5 ppm) .
- Mass spectrometry (HRMS) : Expected [M+H] at m/z 263.02 (CHBrNO) .
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) with retention time consistency (±0.2 min) .
How can researchers design experiments to evaluate this compound’s kinase inhibition activity?
Answer:
- In vitro assays : Use ADP-Glo™ kinase assays with recombinant kinases (e.g., JAK2 or Aurora A) at 1–10 µM compound concentration .
- Dose-response curves : Calculate IC values using 8-point dilution series (0.1–100 µM) .
- Control compounds : Compare with staurosporine or imatinib to validate assay robustness .
What structural modifications to the bromo substituent could enhance bioactivity?
Answer:
- Electron-withdrawing groups : Replace Br with CF to increase binding affinity to hydrophobic kinase pockets .
- Cross-coupling reactions : Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups for SAR studies .
- Bioisosteres : Substitute Br with CN or Cl to balance steric and electronic effects .
Q. Table 2: Impact of Substituents on IC (JAK2 Inhibition)
| Substituent | IC (nM) | LogP |
|---|---|---|
| Br | 120 | 1.8 |
| CF | 45 | 2.1 |
| CN | 85 | 1.5 |
What are the best practices for ensuring compound stability during storage?
Answer:
- Storage conditions : Keep in amber vials under argon at –20°C to prevent oxidation .
- Desiccants : Use silica gel packs to minimize hygroscopic degradation .
- Stability monitoring : Perform HPLC every 6 months to detect degradation (e.g., dehydrohalogenation) .
How can computational modeling predict this compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina with kinase crystal structures (PDB: 4U6J) to identify binding poses .
- MD simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å) .
- Pharmacophore mapping : Highlight critical interactions (e.g., hydrogen bonds with hinge region residues) .
What safety protocols are essential when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
